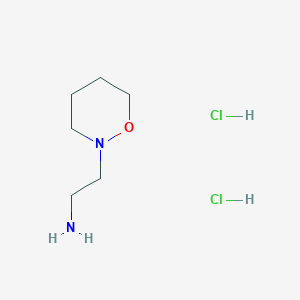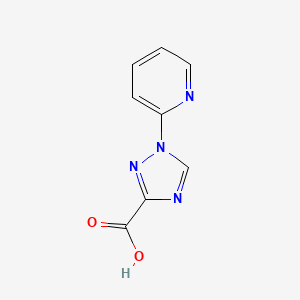
1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Descripción general
Descripción
Compounds with pyridin-2-yl and 1,2,4-triazole moieties are often used in medicinal chemistry due to their broad range of chemical and biological properties . They are found in various pharmaceuticals and exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For instance, N-(pyridin-2-yl)hydrazinecarbothioamide was characterized by single-crystal X-ray and spectroscopic techniques .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, a class of compounds similar to the one you’re asking about, have been functionalized through radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate is a yellow solid with a melting point of 214–215 °C .Aplicaciones Científicas De Investigación
Hybrid Drug Synthesis
A derivative of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, namely 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, has been explored for its potential in hybrid drug synthesis. This compound was synthesized and structurally characterized, showing potent anti-inflammation activity in vitro. The anti-inflammatory effect was assessed through an egg albumin denaturation assay, indicating significant inhibition of protein denaturation. Additionally, this derivative exhibited antimalarial activity against the 3D7 P. falciparum strain, demonstrating its potential as a low molecular intermediate for hybrid drug synthesis (Eya’ane Meva et al., 2021).
Coordination Polymers
Coordination polymers synthesized using 1-(pyridin-2-yl)-1H-1,2,4-triazole derivatives have been studied for their structures and properties. For instance, two coordination polymers were synthesized under hydrothermal conditions using derivatives as ligands. These compounds were structurally characterized, revealing diverse frameworks and demonstrating the utility of 1-(pyridin-2-yl)-1H-1,2,4-triazole derivatives in constructing novel coordination architectures with potential applications in material science (Wang et al., 2019).
Antimicrobial and Antifungal Activities
Several 1H-1,2,4-triazole derivatives containing the pyridine moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown varying degrees of activity against different microbial strains, indicating the potential of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as antimicrobial agents. This highlights their importance in the development of new therapeutic agents with potential applications in medicine (Liu et al., 2007).
Synthesis and Structural Characterization
The synthesis and structural characterization of 1-(pyridin-2-yl)-1H-1,2,4-triazole derivatives have been extensively studied. These compounds have been synthesized through various chemical reactions and characterized using techniques such as NMR spectroscopy, X-ray diffraction, and elemental analysis. The detailed study of their structures provides insight into their chemical properties and potential applications in various fields of research (Bi-hui, 2010).
Safety And Hazards
Direcciones Futuras
The future directions for similar compounds often involve further development and evaluation of their biological activities. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to be suitable for further development due to their significant activity against Mycobacterium tuberculosis H37Ra .
Propiedades
IUPAC Name |
1-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFJBWLUZPHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744494 | |
| Record name | 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
90220-88-5 | |
| Record name | 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol](/img/structure/B1428217.png)
![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1428219.png)
![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)

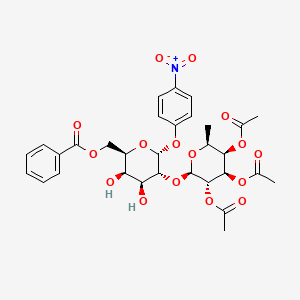
![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)
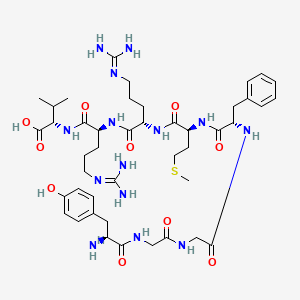
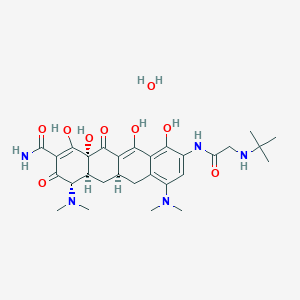
![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)


![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
